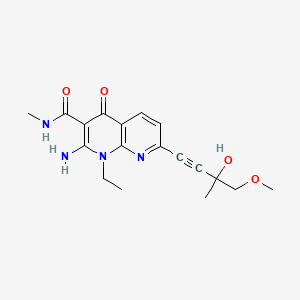
PS-C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS-C2 is a novel potent and photoswitchable allosteric covalent inhibitor of small GTPase.
Scientific Research Applications
Particle Swarm Optimization Enhancements
Particle Swarm Optimization (PSO) is a computational method used for solving optimization problems by simulating social behavior patterns. Research has focused on enhancing PSO's efficiency through the manipulation of acceleration coefficients C1 and C2, which represent the cognitive and social components of particle behavior, respectively. Studies propose methods for dynamically adjusting these coefficients to improve convergence rates and solution quality in optimization tasks. For instance, the introduction of random values for C1 and C2 in each iteration has shown better performance on benchmark problems compared to fixed coefficients, suggesting a promising area for algorithmic improvement in complex problem-solving scenarios (Huang Shao-rong, 2010). Another approach uses clustering analysis to adaptively adjust the values of C1 and C2, demonstrating faster convergence and better solutions in multidimensional mathematical function optimization (Zhi-hui Zhan et al., 2007).
Phosphatidylserine (PS) in Cellular Membranes
Phosphatidylserine (PS) plays a critical role in cellular processes, including apoptosis and blood clotting, by mediating protein binding through C2 domains. The distribution and function of PS across eukaryotic membranes, its preferential localization, and the implications of its asymmetry on cellular health highlight its significance in biomedical research (Peter A. Leventis & S. Grinstein, 2010). Additionally, the comparison of the C2A domain of synaptotagmin-I and annexin-V as probes for detecting cell death underscores the potential of PS-binding domains in developing more specific imaging probes for clinical diagnostics and therapeutic monitoring (Israt S. Alam et al., 2010).
Pluripotent Stem Cell (PSC) Research
PSCs are at the forefront of regenerative medicine and drug discovery due to their capacity for differentiation into any cell type. Recent advancements in genome editing, particularly using the CRISPR-Cas9 system, have revolutionized the manipulation of human PSCs, opening new avenues for correcting disease-causing mutations and for functional genetic studies (Cory J. Smith et al., 2016). The characterization of PSCs is critical for confirming their pluripotency and safety in clinical applications, highlighting the need for comprehensive methods to assess the quality and identity of PSC lines (Joanna S. T. Asprer & U. Lakshmipathy, 2015).
Properties
Molecular Formula |
C14H10Cl3N3O |
|---|---|
Molecular Weight |
342.604 |
IUPAC Name |
(E)-2-Chloro-N-(4-((2,4-dichlorophenyl)diazenyl)phenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3N3O/c15-8-14(21)18-10-2-4-11(5-3-10)19-20-13-6-1-9(16)7-12(13)17/h1-7H,8H2,(H,18,21)/b20-19+ |
InChI Key |
DJBLMFOQZJUHKY-FMQUCBEESA-N |
SMILES |
O=C(NC1=CC=C(/N=N/C2=CC=C(Cl)C=C2Cl)C=C1)CCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PS-C2; PS C2; PSC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1193489.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
